molecular formula C8H11NO2 B1629926 1-(Pyridin-4-yl)propane-1,3-diol CAS No. 329325-40-8

1-(Pyridin-4-yl)propane-1,3-diol

Cat. No.: B1629926
CAS No.: 329325-40-8
M. Wt: 153.18 g/mol
InChI Key: QDPWSASGSYTONB-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H11NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a pyridin-4-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-4-yl)propane-1,3-diol is the cytochrome P450 (CYP) enzyme, specifically CYP3A4 . This enzyme is expressed in cells such as hepatocytes and plays a crucial role in the oxidative cleavage reaction of HepDirect prodrugs .

Mode of Action

This compound, as a HepDirect prodrug intermediate, is designed to undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . This interaction results in the selective release of the monophosphate of a nucleoside (NMP) in CYP3A4-expressing cells, while remaining intact in the plasma and extrahepatic tissues .

Biochemical Pathways

The compound affects the biochemical pathway involving the HepDirect prodrugs . These prodrugs are 1,3-diol cyclic phosphates that undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . The downstream effects include the selective release of NMP in CYP3A4-expressing cells .

Pharmacokinetics

As a hepdirect prodrug intermediate, it is expected to have good bioavailability due to its selective release mechanism in cyp3a4-expressing cells .

Result of Action

The molecular effect of the action of this compound involves the selective release of NMP in CYP3A4-expressing cells . On a cellular level, this results in the compound remaining intact in the plasma and extrahepatic tissues, thereby reducing potential side effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by the presence of CYP3A4-expressing cells, such as hepatocytes . Environmental factors such as the presence of other compounds or inhibitors that affect CYP3A4 activity could potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing 1-(Pyridin-4-yl)propane-1,3-diol involves a chemoenzymatic process. This process starts with isonicotinic acid, which is converted into the key chiral intermediate, β-hydroxyester, using ketoreductase (KRED) EA. The β-hydroxyester is then reduced using a NaBH4/MgCl2 system to obtain this compound with high enantiomeric excess (>99.9%) and yield (80%) .

Industrial Production Methods

The chemoenzymatic process mentioned above is not only efficient but also cost-effective and environmentally friendly, making it suitable for industrial-scale production. The process can be performed on a 100 g scale with a substrate concentration of up to 150 g/L, achieving a yield of 93% .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-4-carboxaldehyde, while reduction can produce 1-(Pyridin-4-yl)propan-1-ol .

Scientific Research Applications

1-(Pyridin-4-yl)propane-1,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)propane-1,3-diol
  • 1-(Pyridin-3-yl)propane-1,3-diol
  • 2,2-Dimethyl-1-pyridin-4-yl-propane-1,3-diol

Uniqueness

1-(Pyridin-4-yl)propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its isomers, such as 1-(Pyridin-2-yl)propane-1,3-diol and 1-(Pyridin-3-yl)propane-1,3-diol, the 4-substitution provides different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-pyridin-4-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPWSASGSYTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626792
Record name 1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329325-40-8
Record name 1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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